molecular formula C23H24FN3O2 B1678444 Pirenperone CAS No. 75444-65-4

Pirenperone

カタログ番号 B1678444
CAS番号: 75444-65-4
分子量: 393.5 g/mol
InChIキー: HXCNRYXBZNHDNE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pirenperone is a serotonin receptor antagonist that was described as an antipsychotic and tranquilizer . It was never marketed . It is a relatively selective antagonist of the serotonin 5-HT2 receptors .


Molecular Structure Analysis

Pirenperone has a molecular formula of C23H24FN3O2 and an average mass of 393.454 Da . It is also known by its developmental code names R-47456 and R-50656 .


Physical And Chemical Properties Analysis

Pirenperone has a molecular formula of C23H24FN3O2 and an average mass of 393.454 Da . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

Summary of the Application

Pirenperone is a relatively selective antagonist of the serotonin 5-HT2 receptors and has been used in scientific research to study the serotonin system . In the 1980s, the drug was found to block the effects of the lysergic acid diethylamide (LSD) in animals, and along with ketanserin, led to the elucidation of the 5-HT2A receptor as the biological mediator of the effects of serotonergic psychedelics .

Results or Outcomes

The use of Pirenperone in these studies helped to elucidate the role of the 5-HT2A receptor in the effects of serotonergic psychedelics .

2. Application in Analgesia Produced by Morphine or Electrical Stimulation

Summary of the Application

Pirenperone has been used in conjunction with tests for the antinociceptive effects of morphine sulphate and electrical brain-stimulation at sites in the periaqueductal gray (PAG) and nucleus raphe magnus (NRM) .

Methods of Application or Experimental Procedures

Pirenperone was administered in conjunction with tests for the antinociceptive effects of morphine sulphate and electrical brain-stimulation at sites in the periaqueductal gray (PAG) and nucleus raphe magnus (NRM). Nociception was assessed by tail-flick latencies in a warm water bath .

Results or Outcomes

When administered prior to morphine, Pirenperone caused significant attenuation of analgesia induced by morphine. Comparable effects of Pirenperone were observed when analgesia was produced by electrical stimulation of the NRM. In contrast, Pirenperone had no effect on the analgesic effects of PAG stimulation .

3. Application in Schizophrenia Treatment

Summary of the Application

Pirenperone is a serotonin receptor antagonist that has been described as an antipsychotic and tranquilizer . It has been licensed for clinical use in Japan as a treatment for schizophrenia .

Results or Outcomes

The use of Pirenperone in these studies helped to manage the symptoms of schizophrenia .

4. Application in Parkinson’s Disease Management

Summary of the Application

Pirenperone has been identified as a potential drug that could be repurposed for treating Parkinson’s disease .

Results or Outcomes

The use of Pirenperone in these studies showed potential in managing the symptoms of Parkinson’s disease .

5. Application in Depression Treatment

Summary of the Application

While Pirenperone is primarily known as a serotonin receptor antagonist, it has been suggested for use in the treatment of depression .

Results or Outcomes

The use of Pirenperone in these studies showed potential in managing the symptoms of depression .

6. Application in Anxiety Disorders Treatment

Summary of the Application

Pirenperone has been identified as a potential drug that could be repurposed for treating anxiety disorders .

Results or Outcomes

The use of Pirenperone in these studies showed potential in managing the symptoms of anxiety disorders .

7. Application in Bipolar Disorder

Summary of the Application

Bipolar disorder is a recurrent and sometimes chronic disorder of mood that affects around 2% of the world’s population . It encompasses a spectrum between severe elevated and excitable mood states (mania) to the dysphoria, low energy, and despondency of depressive episodes . Pirenperone could potentially be used in the treatment of bipolar disorder .

Results or Outcomes

The use of Pirenperone in these studies showed potential in managing the symptoms of bipolar disorder .

8. Application in Autism Spectrum Disorder

Summary of the Application

Autism Spectrum Disorder (ASD) is a neurodevelopmental disorder composed of early-onset deficits of social interaction and communication, as well as repetitive and/or restricted patterns of activities, behavior, and interests associated with a number of genetic and environmental risk factors . Pirenperone could potentially be used in the treatment of ASD .

Results or Outcomes

The use of Pirenperone in these studies showed potential in managing the symptoms of ASD .

将来の方向性

Pirenperone has shown promise in preclinical studies. For instance, treatment with Pirenperone rescued cognitive and behavioral impairments in a mouse model of fragile X syndrome, making it a potential therapy candidate for this rare genetic disorder .

特性

IUPAC Name

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-16-20(23(29)27-12-3-2-4-21(27)25-16)11-15-26-13-9-18(10-14-26)22(28)17-5-7-19(24)8-6-17/h2-8,12,18H,9-11,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCNRYXBZNHDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045182
Record name Pirenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirenperone

CAS RN

75444-65-4
Record name Pirenperone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75444-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirenperone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075444654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenperone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pirenperone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirenperone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRENPERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9FMC4513X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 5 parts of 3-(2-chloroethyl)-2-methyl-4H-pyrido-[1,2-a]pyrimidin-4-one, 4.9 parts of (4-fluorophenyl)(4-piperidinyl)-methanone hydrochloride, 5 parts of sodium carbonate and 160 parts of 4-methyl-2-pentanone is stirred and refluxed for 24 hours. The reaction mixture is cooled, washed with water and the layers are separated. The organic phase is dried, filtered and evaporated. The residue is purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (92:8 by volume) as eluent. The pure fractions are collected and the eluent is evaporated. The residue is crystallized from a mixture of ethanol and 1,1'-oxybisethane, yielding 3 parts of 3-[2-[4-(4-fluorobenzoyl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; mp. 139° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirenperone
Reactant of Route 2
Reactant of Route 2
Pirenperone
Reactant of Route 3
Reactant of Route 3
Pirenperone
Reactant of Route 4
Pirenperone
Reactant of Route 5
Reactant of Route 5
Pirenperone
Reactant of Route 6
Pirenperone

Citations

For This Compound
1,210
Citations
FC Colpaert, PAJ Janssen - Neuropharmacology, 1983 - Elsevier
… The antagonist effects of pirenperone, and the first phase of … -antagonists; only pirenperone exerted behavioural effects that … Also included in this study was pirenperone, a compound …
Number of citations: 152 www.sciencedirect.com
AR Green, K O'shaughnessy, M Hammond… - …, 1983 - Elsevier
… /kg), was inhibited in a dose-dependent manner by pirenperone. with an ED 50 of 76 μg/kg. … pirenperone (10μg/kg). Pirenperone did not alter the rate of 5-HT synthesis in the rat brain. …
Number of citations: 167 www.sciencedirect.com
HY Meltzer, M Simonovic, GA Gudelsky - European journal of …, 1983 - Elsevier
… the possible selective action of ketanserin and pirenperone at 5-HT 2 receptors, we have examined the effect of both ketanserin and pirenperone on basal serum PRL levels and on the …
Number of citations: 41 www.sciencedirect.com
FC Colpaert, PAJ Janssen - Neuropharmacology, 1983 - Elsevier
… after pretreatment with pirenperone to that … pirenperone and further increased as the pirenperone dose was increased. Plotting the EDs0 of LSD as a function of the dose of pirenperone …
Number of citations: 51 www.sciencedirect.com
FC Colpaert, PAJ Janssen - European journal of pharmacology, 1984 - Elsevier
… effects of the LSD antagonist pirenperone at α 2 -adrenoceptors. Pirenperone antagonized the response and … The data suggest that pirenperone may act at α 2 -adrenoceptors in vivo. …
Number of citations: 15 www.sciencedirect.com
FC Colpaert, CJ Niemegeers, PA Janssen - Journal of Pharmacology and …, 1982 - Citeseer
ABSTRACT ABBREVIATIONS: LSD, lysergic acid diethylamine; 5-HT, 5-hydroxytryptamine; OS, discriminative stimulus; OL, drug lever; SL, saline lever; FR, fixed-ratio; FRF, first …
Number of citations: 198 citeseerx.ist.psu.edu
M ANSSEAU, A Doumont, D Thiry… - Acta Psychiatrica …, 1983 - orbi.uliege.be
Pirenperone (R 47465) is the prototype of a new class of psychotropic drugs, selective serotonin 5-HT, receptor blocking agents. In an open pilot study, the anxiolytic properties of …
Number of citations: 29 orbi.uliege.be
Y Kim, SJ Jeon, EL Gonzales, D Shin, CG Remonde… - Scientific Reports, 2022 - nature.com
… Pirenperone was selected as a potential drug candidate for FXS for its possible … Treatment of pirenperone increased the expression level of Fmr1 gene. Moreover, pirenperone rescued …
Number of citations: 2 www.nature.com
G Griebel, DC Blanchard, A Jung, CK Masuda… - Pharmacology …, 1995 - Elsevier
… The 5-HT 2A receptor antagonist pirenperone did not provide significant indication of an … the preferential 5-HT 2A receptor antagonist pirenperone may have some efficacy in improving …
Number of citations: 58 www.sciencedirect.com
DJ Mokler, KW Stoudt, RH Rech - Pharmacology Biochemistry and …, 1985 - Elsevier
… pretreatment with pirenperone, an … Pirenperone also antagonized the effects of quipazine to a degree similar to that observed with the phenethylamine-type hallucinogens. Pirenperone …
Number of citations: 29 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。